10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Description
10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines
Properties
Molecular Formula |
C21H23BrN4O2S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
10-bromo-3-hexylsulfanyl-6-(5-methylfuran-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C21H23BrN4O2S/c1-3-4-5-6-11-29-21-24-20-18(25-26-21)15-12-14(22)8-9-16(15)23-19(28-20)17-10-7-13(2)27-17/h7-10,12,19,23H,3-6,11H2,1-2H3 |
InChI Key |
AAXPFBXOOMRBCO-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(O4)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The starting materials may include brominated aromatic compounds, hexylthiol, and furyl derivatives. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the aromatic ring.
Thioether Formation: Reaction of the brominated compound with hexylthiol to form the hexylthio group.
Cyclization: Formation of the triazino-benzoxazepine ring system through cyclization reactions involving the furyl derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to form a hydrogenated derivative.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Triazino-benzoxazepines: Other compounds in this class with different substituents.
Brominated Aromatics: Compounds with similar bromine-containing aromatic structures.
Thioethers: Compounds with similar thioether functional groups.
Uniqueness
10-BROMO-3-(HEXYLSULFANYL)-6-(5-METHYL-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
